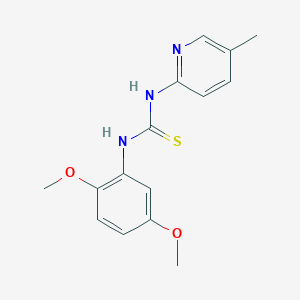
N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea (DMPT) is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. DMPT is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in the regulation of cell growth and proliferation. In addition, N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and inhibit microbial growth. N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been shown to improve cognitive function and reduce anxiety in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has several advantages for lab experiments. It is easy to synthesize with high yield and purity, and it has been extensively studied for its potential therapeutic applications. N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea also has several limitations for lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural compounds in biological systems. In addition, the mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea. One direction is to further study the mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea to better understand its effects on various biological processes. Another direction is to study the potential use of N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea in combination with other compounds for the treatment of various diseases. In addition, future research could focus on the development of new synthetic compounds based on the structure of N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea with improved therapeutic properties.
Méthodes De Synthèse
N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea can be synthesized through various methods, including the reaction of 2,5-dimethoxyaniline with 5-methyl-2-pyridinecarboxaldehyde followed by the reaction with thiourea. Another method involves the reaction of 2,5-dimethoxyaniline with 5-methyl-2-pyridinecarboxylic acid hydrazide followed by the reaction with carbon disulfide. Both methods result in the formation of N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea with high yield and purity.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has also been studied for its potential use in treating diabetes, obesity, and neurological disorders. In addition, N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been used as a tool in biochemical and physiological research to study the effects of thiourea derivatives on various biological processes.
Propriétés
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(5-methylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10-4-7-14(16-9-10)18-15(21)17-12-8-11(19-2)5-6-13(12)20-3/h4-9H,1-3H3,(H2,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIBKSNUCYPTKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate](/img/structure/B5702870.png)


![N-(3-chloro-4-methoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5702891.png)
![3-(4-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5702901.png)





![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5702933.png)
![ethyl 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5702934.png)

